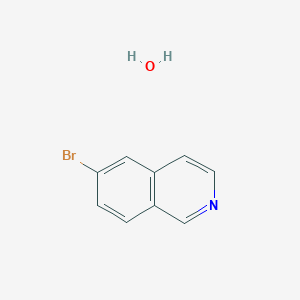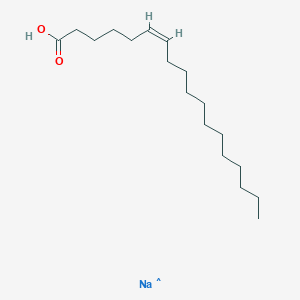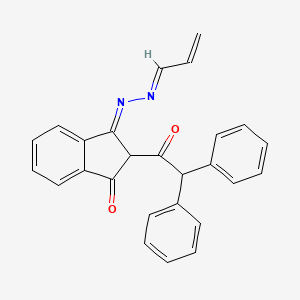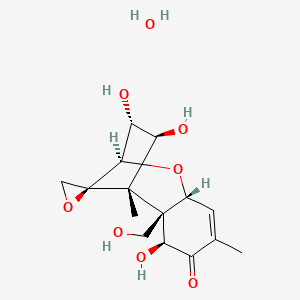
Para-toluene sulfonate; tetrabutylammonium ion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Para-toluene sulfonate; tetrabutylammonium ion can be synthesized by combining p-toluenesulfonic acid with tetrabutylammonium hydroxide. The reaction typically occurs in an aprotic solvent such as pyridine, which also acts as a base .
Industrial Production Methods
On an industrial scale, p-toluenesulfonic acid is prepared by the sulfonation of toluene. The resulting product is then combined with tetrabutylammonium hydroxide to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Para-toluene sulfonate; tetrabutylammonium ion undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a phase transfer catalyst in SN2 fluorinations.
Electrochemical Reactions: It is used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization.
Rearrangement Reactions: It is a reagent in the synthesis of 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluorinating agents, and the reactions are typically carried out in the presence of a phase transfer catalyst.
Electrochemical Reactions: Conducting polymers are prepared using electrochemical polymerization techniques with this compound as the electrolyte.
Rearrangement Reactions: Michael-carbene rearrangement reactions involve the use of alkynyl-bromanes and this compound as a reagent.
Major Products
Substitution Reactions: The major products are fluorinated compounds.
Electrochemical Reactions: The major product is conducting polymer polypyrrole.
Rearrangement Reactions: The major products are 1-alkynyl sulfonates.
Aplicaciones Científicas De Investigación
Para-toluene sulfonate; tetrabutylammonium ion has a wide range of scientific research applications, including:
Mecanismo De Acción
Para-toluene sulfonate; tetrabutylammonium ion exerts its effects through various mechanisms:
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Electrochemical Polymerization: It acts as an electrolyte, enabling the polymerization of monomers into conducting polymers.
Rearrangement Reactions: It participates in Michael-carbene rearrangement reactions, leading to the formation of 1-alkynyl sulfonates.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: Similar to p-toluenesulfonic acid but lacks the methyl group on the benzene ring.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Uniqueness
Para-toluene sulfonate; tetrabutylammonium ion is unique due to its combination of p-toluenesulfonic acid and tetrabutylammonium ion, which imparts distinct properties such as enhanced solubility and reactivity in organic synthesis .
Propiedades
Fórmula molecular |
C23H44NO3S+ |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
Clave InChI |
REAVCZWUMGIGSW-UHFFFAOYSA-N |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)



![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)



![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)


